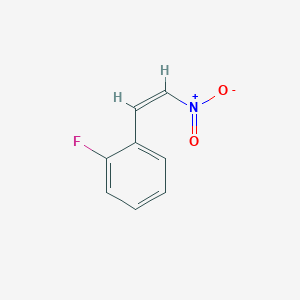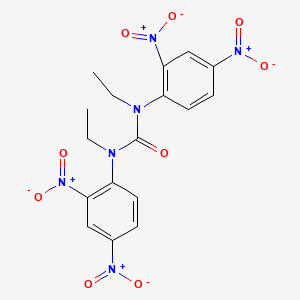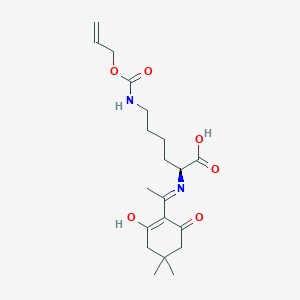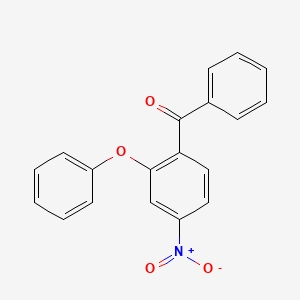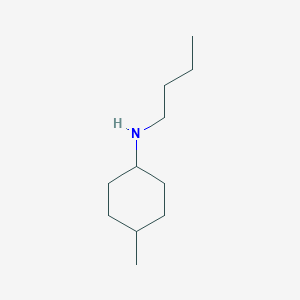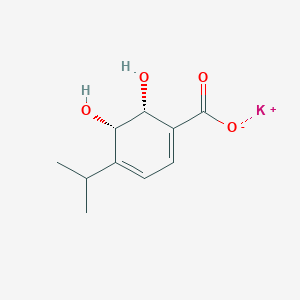
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl groups and an isopropyl group, along with a carboxylate group coordinated to potassium.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives and isopropyl-substituted precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Potassium Coordination: The final step involves the coordination of the carboxylate group to potassium, typically achieved by reacting the carboxylate intermediate with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
科学研究应用
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene Potassium Salt
Comparison:
- Structural Differences: While similar in having a cyclohexadiene ring, the specific substituents and their positions differ, leading to variations in chemical properties and reactivity.
- Unique Features: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is unique due to its specific hydroxyl and isopropyl substitutions, which confer distinct chemical and biological activities.
属性
分子式 |
C10H13KO4 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
potassium;(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O4.K/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11;/h3-5,8-9,11-12H,1-2H3,(H,13,14);/q;+1/p-1/t8-,9+;/m0./s1 |
InChI 键 |
JQQIVJKNWWVNII-OULXEKPRSA-M |
手性 SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
规范 SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
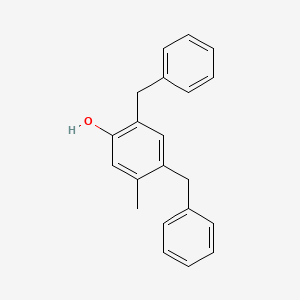
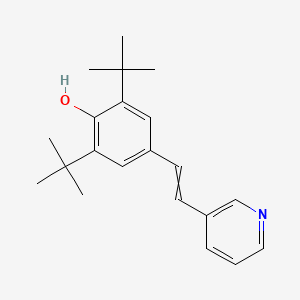
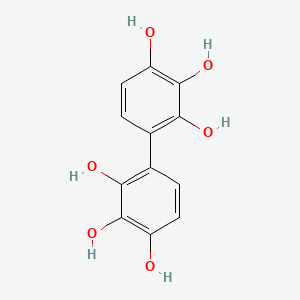
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
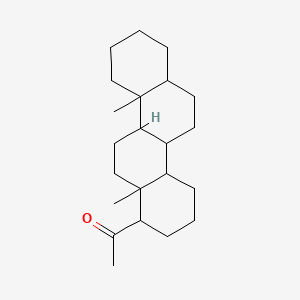
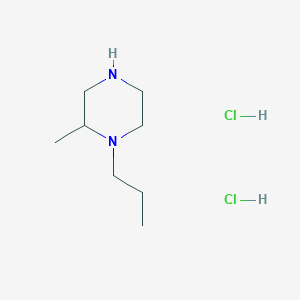
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
